Cas no 477853-76-2 (3a,11c-Dihydro-3H-benzo5,6chromeno4,3-cisoxazole-1(4H)-carboxamide)

3a,11c-Dihydro-3H-benzo5,6chromeno4,3-cisoxazole-1(4H)-carboxamide 化学的及び物理的性質
名前と識別子
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- 3a,11c-Dihydro-3H-benzo5,6chromeno4,3-cisoxazole-1(4H)-carboxamide
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- MDL: MFCD01935834
3a,11c-Dihydro-3H-benzo5,6chromeno4,3-cisoxazole-1(4H)-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A012695-1mg |
3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide |
477853-76-2 | 1mg |
$ 80.00 | 2022-06-08 | ||
abcr | AB296376-500mg |
3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide, 90%; . |
477853-76-2 | 90% | 500mg |
€678.60 | 2025-02-20 | |
A2B Chem LLC | AI69942-1g |
11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide |
477853-76-2 | >90% | 1g |
$1313.00 | 2023-12-30 | |
A2B Chem LLC | AI69942-10mg |
11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide |
477853-76-2 | >90% | 10mg |
$241.00 | 2023-12-30 | |
A2B Chem LLC | AI69942-5g |
11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide |
477853-76-2 | >90% | 5g |
$4815.00 | 2023-12-30 | |
A2B Chem LLC | AI69942-500mg |
11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide |
477853-76-2 | >90% | 500mg |
$729.00 | 2023-12-30 | |
A2B Chem LLC | AI69942-5mg |
11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide |
477853-76-2 | >90% | 5mg |
$215.00 | 2023-12-30 | |
A2B Chem LLC | AI69942-10g |
11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide |
477853-76-2 | >90% | 10g |
$8901.00 | 2023-12-30 | |
abcr | AB296376-1 g |
3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide, 90%; . |
477853-76-2 | 90% | 1g |
€1312.80 | 2023-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00937313-1g |
11,15-Dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide |
477853-76-2 | 90% | 1g |
¥4193.0 | 2024-04-18 |
3a,11c-Dihydro-3H-benzo5,6chromeno4,3-cisoxazole-1(4H)-carboxamide 関連文献
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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3a,11c-Dihydro-3H-benzo5,6chromeno4,3-cisoxazole-1(4H)-carboxamideに関する追加情報
Comprehensive Overview of 3a,11c-Dihydro-3H-benzo5,6chromeno4,3-cisoxazole-1(4H)-carboxamide (CAS No. 477853-76-2)
The compound 3a,11c-Dihydro-3H-benzo5,6chromeno4,3-cisoxazole-1(4H)-carboxamide (CAS No. 477853-76-2) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structural framework, combining a benzochromene core with an oxazole ring and a carboxamide functional group, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a scaffold for drug discovery, given its ability to interact with biological targets such as enzymes and receptors.
In recent years, the demand for novel heterocyclic compounds like 3a,11c-Dihydro-3H-benzo5,6chromeno4,3-cisoxazole-1(4H)-carboxamide has surged due to their versatility in medicinal chemistry. The compound's CAS No. 477853-76-2 is frequently searched in academic databases and chemical catalogs, reflecting its growing relevance. Its structural complexity allows for modifications that can enhance bioavailability, selectivity, and efficacy, making it a valuable tool for addressing unmet medical needs. For instance, derivatives of this compound are being explored for their potential in treating inflammatory and neurodegenerative diseases.
One of the key features of 3a,11c-Dihydro-3H-benzo5,6chromeno4,3-cisoxazole-1(4H)-carboxamide is its chromene-oxazole hybrid structure, which contributes to its stability and binding affinity. This structural motif is often associated with photophysical properties, making the compound a subject of interest in optoelectronic applications. Researchers are investigating its use in organic light-emitting diodes (OLEDs) and sensors, where its fluorescence characteristics could be harnessed for advanced technologies. The integration of such compounds into functional materials aligns with the global push toward sustainable and high-performance solutions.
The synthesis of 3a,11c-Dihydro-3H-benzo5,6chromeno4,3-cisoxazole-1(4H)-carboxamide typically involves multi-step organic reactions, including cyclization and amidation processes. Optimizing these synthetic routes is a hot topic in organic chemistry, as it directly impacts the compound's yield and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient production, reducing environmental footprints. These developments are particularly relevant to industries prioritizing sustainability, as they align with the principles of green synthesis and responsible chemical manufacturing.
From a pharmacological perspective, the carboxamide group in 3a,11c-Dihydro-3H-benzo5,6chromeno4,3-cisoxazole-1(4H)-carboxamide is a critical pharmacophore, often associated with bioactivity. This moiety enhances the compound's ability to form hydrogen bonds with biological targets, improving its therapeutic potential. Current studies focus on its interactions with proteins involved in disease pathways, such as kinases and GPCRs. Such investigations are part of broader efforts to discover next-generation therapeutics with improved safety profiles and reduced side effects.
In the context of drug discovery, 3a,11c-Dihydro-3H-benzo5,6chromeno4,3-cisoxazole-1(4H)-carboxamide is often compared to other benzochromene derivatives due to its structural similarities and functional versatility. However, its unique oxazole-carboxamide integration sets it apart, offering distinct advantages in terms of molecular recognition and metabolic stability. These attributes are crucial for designing drugs with enhanced pharmacokinetic properties, a priority for modern pharmaceutical research.
The compound's relevance extends beyond therapeutics, as its structural features also make it a candidate for agrochemical applications. For example, its potential as a plant growth regulator or pesticide is under exploration, leveraging its ability to modulate biological processes. This dual applicability in pharmaceuticals and agriculture underscores its value as a multifunctional chemical entity, addressing diverse industry needs.
As research on 3a,11c-Dihydro-3H-benzo5,6chromeno4,3-cisoxazole-1(4H)-carboxamide progresses, its commercial availability through chemical suppliers has increased. Researchers and manufacturers frequently seek high-purity samples of CAS No. 477853-76-2 for experimental and developmental purposes. Ensuring consistent quality and scalability in production remains a challenge, but advancements in synthetic methodologies are paving the way for broader accessibility.
In summary, 3a,11c-Dihydro-3H-benzo5,6chromeno4,3-cisoxazole-1(4H)-carboxamide (CAS No. 477853-76-2) represents a compelling example of how heterocyclic chemistry can drive innovation across multiple fields. Its structural complexity, combined with its functional adaptability, positions it as a key player in the development of next-generation pharmaceuticals, materials, and agrochemicals. As scientific understanding of this compound deepens, its applications are expected to expand, offering new solutions to global challenges in health and technology.
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